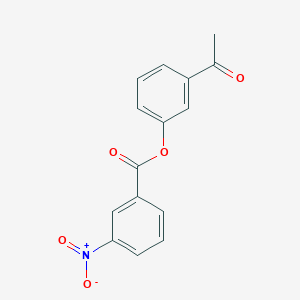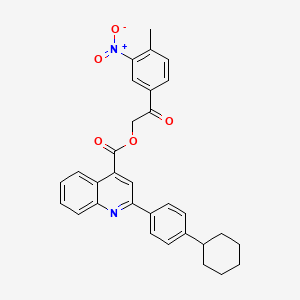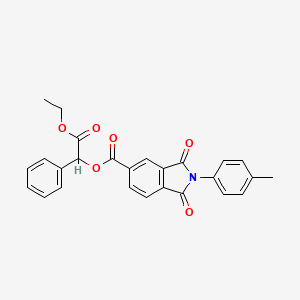
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- includes an isoindoline core with a butyramide group and two oxo groups at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindoline-1,3-dione building blocks is through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This method involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- often employs green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene is one such method .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindoline derivatives, which have applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide: Similar in structure but with diethyl groups instead of butyl groups.
N-Butyl-1,3-dioxo-2-isoindolinebutyramide: Another similar compound with slight variations in the substituent groups.
Uniqueness
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74169-77-0 |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
N-butyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-10-17-14(19)9-6-11-18-15(20)12-7-4-5-8-13(12)16(18)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
JBEIPGCTDXRQOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone](/img/structure/B10879295.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)


![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10879349.png)
![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)
